molecular formula C17H20N4O4 B5519173 1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

Cat. No.: B5519173
M. Wt: 344.4 g/mol
InChI Key: CQWFHAPNQBFGDQ-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.14845513 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Alkylation and Acylation Reactions : Research by Mackenzie et al. (1988) explores the reactivity of related aminoimidazoles in alkylation and acylation reactions, providing insights into the synthesis pathways and chemical behavior of similar compounds (Mackenzie, Wilson, Shaw, & Ewing, 1988).

  • Novel Heterocyclic Compounds Synthesis : Abu‐Hashem, Al-Hussain, and Zaki (2020) describe the synthesis of novel benzodifuranyl and other heterocyclic compounds, highlighting the diverse synthetic applications and potential for novel compound development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antineoplastic and Antifilarial Agents Synthesis : Ram et al. (1992) discuss the synthesis of benzimidazole-2-carbamates and related derivatives, emphasizing their potential as antineoplastic and antifilarial agents, which may align with similar research on 1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide (Ram, Wise, Wotring, Mccall, & Townsend, 1992).

  • Conjugate Addition Reactions : Jones and Hirst (1989)

explore the conjugate addition of imidazolines, including reactions with α,β-enones and Michael acceptors. This study may provide insights into the reactivity and potential synthetic applications for compounds like this compound (Jones & Hirst, 1989).

Biological Activities and Applications

  • Anticancer Evaluation : Salahuddin et al. (2014) conducted a study on benzimidazole derivatives, evaluating their in vitro anticancer activity. This research could be relevant to understanding the potential biological activities of related benzimidazole compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Anti-Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) synthesized benzamide-based aminopyrazoles and related compounds, examining their anti-influenza A virus activities. This study highlights the potential antiviral applications of benzimidazole derivatives (Hebishy, Salama, & Elgemeie, 2020).

  • Antiallergic Activity : Wade et al. (1983) investigated acidic derivatives of benzazol-4-ones, including benzimidazole derivatives, for their potential antiallergic properties. This suggests possible therapeutic applications for similar compounds (Wade, Toso, Matson, & Stelzer, 1983).

  • Antihistaminic Agents : Iemura et al. (1986) synthesized and tested a series of benzimidazoles for H1-antihistaminic activity. The findings may provide insights into the pharmacological potential of related benzimidazole derivatives (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

  • Prokinetic Agents : Srinivasulu et al. (2005) synthesized Cinitapride related benzimidazole derivatives, exploring their potential as prokinetic agents. This research may be relevant for understanding the gastroenterological applications of similar compounds (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

  • Antifungal Activity : Velikorodov et al. (2011) synthesized carbamate-containing azaheterocycles, including benzimidazole derivatives, and evaluated their antifungal activity. This study may provide insights into the antifungal applications of related compounds (Velikorodov, Kovalev, Degtyarev, & Titova, 2011).

  • Antioxidative and Antiproliferative Activity : Cindrić et al. (2019) conducted a study on benzimidazole-2-carboxamides, evaluating their antioxidative and antiproliferative properties. This could be indicative of the therapeutic potential of similar benzimidazole compounds (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).

Properties

IUPAC Name

1-(2-ethoxyethyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-24-9-7-21-15-5-4-12(10-14(15)18-17(21)23)16(22)20(2)11-13-6-8-25-19-13/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFHAPNQBFGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)N(C)CC3=NOC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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